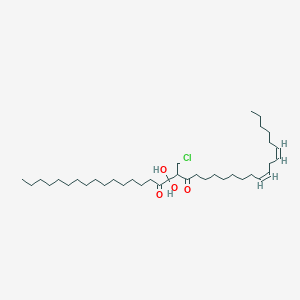
1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-linoleoyl-3-chloropropanediol is a synthetic ester compound categorized under 3-chloropropanediols. It is known for its unique structure, which includes a palmitoyl group, a linoleoyl group, and a chloropropanediol moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol can be synthesized through esterification reactions involving palmitic acid, linoleic acid, and chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products:
Oxidation: Palmitic acid and linoleic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-linoleoyl-3-chloropropanediol has several research applications:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialized lipids and surfactants
Mecanismo De Acción
The mechanism of action of 1-palmitoyl-2-linoleoyl-3-chloropropanediol involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The chloropropanediol moiety may also interact with specific molecular targets, modulating their activity .
Comparación Con Compuestos Similares
- 1-Palmitoyl-2-oleoyl-3-chloropropanediol
- 1-Palmitoyl-3-chloropropanediol
- 1,2-Bis-palmitoyl-3-chloropropanediol
Comparison: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both palmitoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C37H67ClO4 |
|---|---|
Peso molecular |
611.4 g/mol |
Nombre IUPAC |
(27Z,30Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30-diene-16,19-dione |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h11,13,17-18,34,41-42H,3-10,12,14-16,19-33H2,1-2H3/b13-11-,18-17- |
Clave InChI |
RKODLAQXWBZYNH-BCTRXSSUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
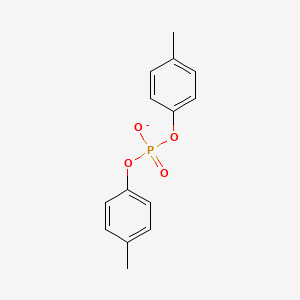
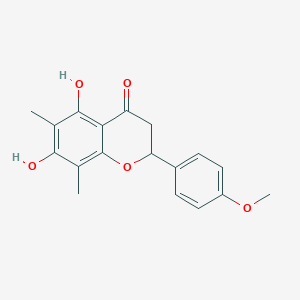
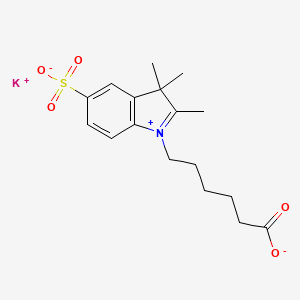
![[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate](/img/structure/B13402784.png)
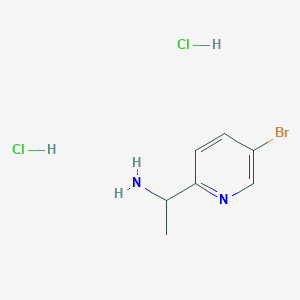
![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)
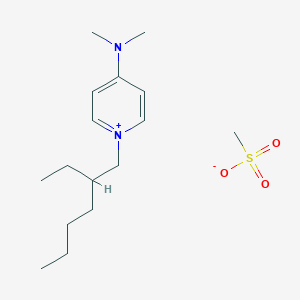

![(S)-2-[(S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]propanamido]propanoic Acid](/img/structure/B13402825.png)
![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
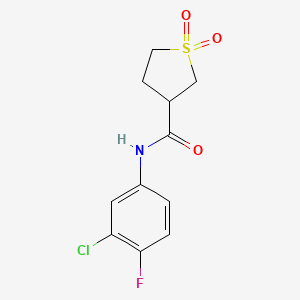

![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
